
Cefixime Impurity B (Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefixime Impurity B (Mixture of Diastereomers) is an impurity associated with the third-generation cephalosporin antibiotic, Cefixime. This compound is characterized by its molecular formula C15H17N5O6S2 and a molecular weight of 427.45 . It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of this impurity is significant in the quality control and analytical testing of Cefixime to ensure the purity and efficacy of the antibiotic.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cefixime Impurity B involves complex organic reactionsThe reaction conditions typically involve the use of various reagents and catalysts under controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of Cefixime Impurity B is carried out in cGMP (current Good Manufacturing Practice) facilities. The process involves large-scale synthesis using high-purity reagents and stringent quality control measures to ensure the consistency and purity of the impurity. The production capacity can range from kilograms to metric tons, depending on the demand and application.
化学反応の分析
Types of Reactions
Cefixime Impurity B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
科学的研究の応用
Chemical Properties and Identification
Cefixime Impurity B is characterized by its molecular structure, which comprises multiple diastereomers. The identification and quantification of this impurity are essential for assessing the quality of Cefixime. Various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are employed to detect and measure impurities in pharmaceutical preparations. For instance, studies have shown that adjusting chromatographic conditions can enhance the separation of Cefixime and its impurities, including Impurity B, thereby improving the accuracy of quality assessments .
Analytical Techniques
- HPLC : Utilized for separating and quantifying impurities.
- UV Detection : Commonly set at 254 nm for detecting Cefixime-related compounds.
- Gradient Elution : Employed to optimize separation between the main compound and its impurities.
Quality Control
The presence of impurities like Cefixime Impurity B can significantly affect the therapeutic effectiveness and safety profile of the drug. Regulatory bodies require stringent testing for impurities to ensure that pharmaceutical products meet safety standards. The detection methods developed for analyzing Cefixime impurities are crucial for maintaining compliance with pharmacopoeial standards across different regions .
Stability Studies
Research indicates that Cefixime and its impurities can degrade under various conditions, such as high temperatures or prolonged storage. Stability studies often involve exposing Cefixime formulations to elevated temperatures to observe changes in impurity levels over time. These studies are vital for determining shelf life and storage conditions for pharmaceutical products containing Cefixime .
Case Studies
- Detection Method Development : A study focused on developing a robust HPLC method for identifying Cefixime-related impurities, including Impurity B. The method involved optimizing mobile phase compositions and pH levels to achieve baseline separation of all components .
- Stability Evaluation : Another case study evaluated the stability of Cefixime under accelerated conditions (e.g., 60°C). Results indicated that Impurity B levels increased significantly over time, highlighting the need for careful monitoring during storage .
Regulatory Perspectives
Cefixime Impurity B's significance extends beyond laboratory research; regulatory agencies like the FDA emphasize the importance of monitoring such impurities in drug products. The presence of high levels of impurities can lead to adverse effects and reduced therapeutic efficacy, prompting rigorous testing protocols during drug development and post-market surveillance .
作用機序
The mechanism of action of Cefixime Impurity B is closely related to its parent compound, Cefixime. Cefixime works by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. This is achieved by binding to penicillin-binding proteins (PBPs) that are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . The impurity itself may not have significant antibacterial activity but is important in understanding the overall stability and efficacy of the antibiotic formulation.
類似化合物との比較
Cefixime Impurity B can be compared with other similar impurities found in cephalosporin antibiotics. Some of these similar compounds include:
Cefixime Impurity A: Another impurity associated with Cefixime, characterized by different stereochemistry and functional groups.
Cefixime Impurity C: A structurally related impurity with variations in the side chains and functional groups.
Cefixime Impurity D: An impurity with distinct chemical properties and potential biological activity
The uniqueness of Cefixime Impurity B lies in its specific stereochemistry and the presence of particular functional groups that differentiate it from other impurities. This uniqueness is crucial for the accurate identification and quantification of the impurity in analytical testing.
生物活性
Cefixime is a third-generation cephalosporin antibiotic widely used for treating various bacterial infections. Its impurities, particularly Cefixime Impurity B, have garnered attention for their potential biological activities. This article delves into the biological activity of Cefixime Impurity B, exploring its mechanisms, comparative studies, and implications in pharmaceutical applications.
Chemical Characteristics
Cefixime Impurity B is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The structural complexity of this impurity influences its biological activity and stability. The chemical reactions it undergoes include oxidation, reduction, and substitution, which are critical in determining its interaction with biological systems.
Similar to its parent compound, Cefixime, Cefixime Impurity B likely exerts its effects by inhibiting bacterial cell wall synthesis. This mechanism involves binding to penicillin-binding proteins (PBPs), essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. The inhibition leads to cell lysis and death, making it effective against a broad spectrum of bacteria .
Antimicrobial Efficacy
Research indicates that Cefixime and its impurities possess significant antimicrobial properties. A study comparing the efficacy of Cefixime with its impurities demonstrated that while Cefixime remains the more potent antibiotic, certain impurities like Cefixime Impurity B exhibit notable antibacterial activity against specific strains of bacteria.
- In Vitro Studies : In laboratory settings, Cefixime Impurity B has shown effectiveness against various Gram-positive and Gram-negative bacteria. A checkerboard assay revealed synergistic effects when combined with other antibiotics like azithromycin, enhancing the overall antimicrobial activity .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of Cefixime Impurity B has been less extensively studied than that of Cefixime itself. However, preliminary data suggest that the impurity may influence the absorption and distribution of the parent drug. For instance, bioavailability studies indicate that impurities can affect the overall efficacy and safety profile of cefixime formulations .
Comparative Analysis with Other Impurities
Cefixime Impurity B can be compared with other known impurities such as Cefixime Impurity A and C. Each impurity presents unique chemical properties that influence their biological activities:
Impurity | Chemical Structure | Biological Activity |
---|---|---|
Cefixime Impurity A | Different stereochemistry | Moderate antibacterial activity |
Cefixime Impurity B | Mixture of diastereomers | Significant antibacterial activity |
Cefixime Impurity C | Variations in side chains | Limited antibacterial effects |
Case Studies
- Clinical Efficacy in UTI Treatment : Clinical studies have established the efficacy of cefixime in treating urinary tract infections (UTIs). While specific data on Cefixime Impurity B's role is limited, its presence as an impurity could potentially affect treatment outcomes due to its biological activity .
- Combination Therapy : A study investigating the combination therapy involving cefixime and azithromycin highlighted that impurities like Cefixime Impurity B could enhance therapeutic outcomes by providing additional antimicrobial action against resistant strains .
Safety Profile
The safety profile of cefixime is generally acceptable; however, the presence of impurities may introduce variability in adverse event profiles. Most reported adverse events associated with cefixime treatments are mild and self-limiting . Continuous monitoring and evaluation of impurities like Cefixime Impurity B are essential to ensure patient safety.
特性
CAS番号 |
1335475-19-8 |
---|---|
分子式 |
C15H17N5O6S2 |
分子量 |
427.46 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Acetic acid, 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-oxo-2-[[(1,2,5,7-tetrahydro-5-methyl-7-oxo-4H-furo[3,4-d][1,3]thiazin-2-yl)methyl]amino]ethylidene]amino]oxy]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。